molecular formula C8H2ClF4N B1643407 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile CAS No. 186517-00-0

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

Cat. No. B1643407
M. Wt: 223.55 g/mol
InChI Key: AVIILPWTQMSBOW-UHFFFAOYSA-N
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Patent
US06054605

Procedure details

To a solution of 35.0 g of 3-chloro-2-fluoro-6-trifluoromethylbenzo nitrile in 200 ml of sulfolane was added 36.3 g of spray-dried potassium fluoride and 4.1 g of 18-crown-6-ether, and the mixture was stirred for 7 hours at 160-170° C. under a nitrogen atmosphere. After cooling, the reaction mixture was poured into ice water and extracted with ethyl acetate. The organic layer obtained was washed with saturated saline solution and then dried over anhydrous magnesium sulfate. Following to the concentration of the extract, the oily product obtained was distilled under reduced pressure to obtain 25.7 g of the title compound (bp. 98-100° C. (25 mmHg) nD 20.0-1.4413).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:14])=[C:4]([C:7]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:9]=1)[C:5]#[N:6].[F-:15].[K+].C1OCCOCCOCCOCCOCCOC1>S1(CCCC1)(=O)=O>[F:14][C:3]1[C:2]([F:15])=[CH:9][CH:8]=[C:7]([C:10]([F:13])([F:12])[F:11])[C:4]=1[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC=1C(=C(C#N)C(=CC1)C(F)(F)F)F
Name
Quantity
36.3 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
4.1 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
200 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 7 hours at 160-170° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the oily product obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.